molecular formula C14H21NO3S B14832356 N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide

N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14832356
M. Wt: 283.39 g/mol
InChI Key: PEUDRNHOYPYAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide is an organic compound that features a sulfonamide functional group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound combines a cyclohexylmethyl group with a hydroxyphenyl group, linked by a methanesulfonamide moiety.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-[3-(cyclohexylmethyl)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C14H21NO3S/c1-19(17,18)15-13-8-12(9-14(16)10-13)7-11-5-3-2-4-6-11/h8-11,15-16H,2-7H2,1H3

InChI Key

PEUDRNHOYPYAAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)CC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, the sulfonyl chloride is methanesulfonyl chloride, and the amine is 3-(cyclohexylmethyl)-5-hydroxyaniline. A base such as pyridine is often added to absorb the generated HCl .

Industrial Production Methods

Industrial production of sulfonamides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness

N-(3-(Cyclohexylmethyl)-5-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylmethyl group provides steric hindrance, potentially enhancing its selectivity and efficacy in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.